ent-Dorzolamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

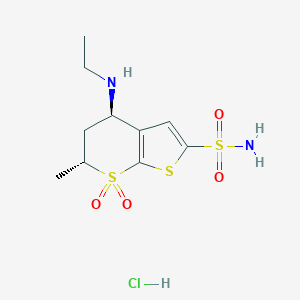

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUSFPMRGDLAG-CIRBGYJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ent-Dorzolamide hydrochloride chemical structure and properties

An In-depth Technical Guide to ent-Dorzolamide Hydrochloride: Stereochemical Distinctions and Physicochemical Characterization

Introduction

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor established as a key therapeutic agent in the management of elevated intraocular pressure, a primary risk factor for glaucoma.[1][2] Its efficacy is critically dependent on its specific three-dimensional structure. This technical guide provides a comprehensive exploration of this compound, the enantiomer of the active pharmaceutical ingredient, (4S,6S)-Dorzolamide hydrochloride.

For researchers, scientists, and professionals in drug development, understanding the properties of all stereoisomers of a chiral drug is paramount for ensuring purity, safety, and efficacy. This document serves as a detailed resource on the chemical structure, physicochemical properties, and analytical considerations of this compound, highlighting its distinction from the therapeutically active enantiomer.

Chemical Structure and Stereochemistry

Dorzolamide possesses two chiral centers within its 4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core structure. This gives rise to four possible stereoisomers.[3] The therapeutically active form is the (4S,6S)-enantiomer.[1][3]

ent-Dorzolamide is the enantiomer of Dorzolamide, possessing the (4R,6R) configuration.[4][5][6] While sharing the same connectivity of atoms, its spatial arrangement is a mirror image of the active drug, a difference that has profound implications for its pharmacological activity.

Key Identifiers:

-

IUPAC Name for ent-Dorzolamide: (4R,6R)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide[4]

-

CAS Number for ent-Dorzolamide: 120279-95-0[4]

-

IUPAC Name for this compound: (4R,6R)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Hydrochloride[5]

Caption: Stereochemical relationship between (4S,6S)-Dorzolamide and its enantiomer, (4R,6R)-ent-Dorzolamide.

Physicochemical Properties

Enantiomers exhibit identical physical and chemical properties in an achiral environment. Therefore, the properties of this compound are expected to be the same as those of Dorzolamide hydrochloride.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇ClN₂O₄S₃ | [5][7] |

| Molecular Weight | 360.9 g/mol | [5][7] |

| Appearance | White to off-white crystalline powder | [8][9] |

| Melting Point | Approximately 264-285 °C | [1][8][9] |

| Solubility | Soluble in water, slightly soluble in methanol and ethanol | [8][9][10] |

Inferred Mechanism of Action

Dorzolamide exerts its therapeutic effect by potently inhibiting carbonic anhydrase II (CA-II), an enzyme crucial for the production of aqueous humor in the ciliary body of the eye.[1][11] By blocking this enzyme, Dorzolamide reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[12] The interaction between a drug and its biological target is highly dependent on the three-dimensional conformation of both molecules. The (4S,6S) configuration of Dorzolamide is optimal for binding to the active site of CA-II.[3]

It is hypothesized that ent-Dorzolamide, as the enantiomer, will also interact with carbonic anhydrase. However, due to its different spatial arrangement, the affinity and inhibitory potency are expected to be significantly lower than that of the (4S,6S) enantiomer.[3] This presumed difference in pharmacological activity underscores the critical importance of stereoselective synthesis and chiral purity analysis in the manufacturing of Dorzolamide.

Synthesis and Purification

The synthesis of a specific stereoisomer like ent-Dorzolamide requires a carefully controlled, stereoselective process. The general strategies employed for the synthesis of (4S,6S)-Dorzolamide can be adapted by utilizing a chiral starting material with the opposite stereochemistry.

A common approach for Dorzolamide synthesis involves the asymmetric reduction of a ketone intermediate to establish the desired stereochemistry at one of the chiral centers.[12] To synthesize ent-Dorzolamide, one would start with the enantiomer of the key chiral precursor.

Sources

- 1. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DailyMed - DORZOLAMIDE HCL solution/ drops [dailymed.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ent-Dorzolamide | CAS 120279-95-0 | LGC Standards [lgcstandards.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Dorzolamide Hydrochloride | C10H17ClN2O4S3 | CID 6918132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. pi.bausch.com [pi.bausch.com]

- 11. Dorzolamide - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of ent-Dorzolamide Hydrochloride

Introduction

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used topically to reduce elevated intraocular pressure in patients with glaucoma and ocular hypertension. The therapeutically active agent is the (4S,6S)-enantiomer. This guide, however, will focus on the synthesis of its enantiomer, ent-dorzolamide hydrochloride, which possesses the (4R,6R) stereochemistry. Understanding the synthesis of this specific enantiomer is crucial for researchers involved in stereochemical studies, impurity profiling, and the development of analytical methods for dorzolamide-related compounds.

Dorzolamide has two chiral centers, leading to four possible stereoisomers: the (4S,6S) and (4R,6R) enantiomers, and the (4S,6R) and (4R,6S) diastereomers. The biological activity of dorzolamide is almost exclusively attributed to the (4S,6S)-enantiomer due to its high affinity for the active site of carbonic anhydrase II.[1][2] The other stereoisomers are considered impurities and are significantly less active.[1][2]

This technical guide provides a comprehensive overview of a viable synthetic pathway to this compound, detailing the critical chemical transformations, key precursors, and the principles of stereochemical control.

The Synthetic Pathway to this compound: A Strategic Approach

The synthesis of enantiomerically pure this compound hinges on establishing the correct stereochemistry at the two chiral centers. A logical and widely adopted strategy involves the use of a chiral starting material that dictates the stereochemistry of one center, followed by a stereocontrolled introduction of the second chiral center.

A plausible and efficient synthetic route to this compound commences with the chiral precursor, (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. This key intermediate sets the (R) configuration at the 6-position, which then directs the stereochemistry of the subsequent reduction step to establish the (R) configuration at the 4-position.

The overall synthetic workflow can be visualized as follows:

Figure 1: Core synthesis pathway for this compound.

Part 1: Synthesis of the Chiral Precursor: (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one

The cornerstone of this enantioselective synthesis is the availability of the chiral ketone, (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. Its synthesis can be achieved through various methods, often involving a key cyclization step. One reported approach involves the reaction of methyl (S)-3-hydroxybutyrate with p-toluenesulfonyl chloride, followed by reaction with a lithiated thiophene intermediate, esterification, hydrolysis, and subsequent cyclization.[3] The use of the (S)-enantiomer of 3-hydroxybutyrate ultimately leads to the (R)-configuration in the cyclized product.

Experimental Protocol: Synthesis of (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one (Conceptual)

-

Step 1: Tosylation of (S)-3-hydroxybutyrate: Methyl (S)-3-hydroxybutyrate is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to protect the hydroxyl group and convert it into a good leaving group.

-

Step 2: Thienyl Thioether Formation: The tosylated intermediate is then reacted with a lithiated thiophene, such as 2-lithiothiophene (generated by treating thiophene with a strong base like n-butyllithium), to form a thioether.

-

Step 3: Ester Hydrolysis and Cyclization: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then cyclized under acidic conditions (e.g., using a strong acid like polyphosphoric acid) to yield (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one.

Part 2: Stereoselective Reduction of the Ketone

This is a critical stereochemistry-determining step. The goal is to reduce the ketone at the 4-position to a hydroxyl group with an (R) configuration, leading to the cis-diol precursor relative to the methyl group at the 6-position. This diastereoselectivity is often achieved using specific reducing agents that allow for substrate-controlled reduction. The existing chiral center at the 6-position influences the facial selectivity of the hydride attack on the carbonyl group.

Causality in Reagent Selection: The choice of reducing agent is paramount for achieving high diastereoselectivity. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), often approach the carbonyl from the less sterically hindered face, which, in this case, would lead to the desired (4R,6R)-alcohol. The rationale is that the methyl group at the 6-position directs the incoming hydride to the opposite face of the thiopyran ring.

Experimental Protocol: Stereoselective Reduction

-

A solution of (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of a bulky reducing agent, such as L-Selectride® (1M in THF), is added dropwise to the ketone solution, maintaining the low temperature.

-

The reaction is stirred at low temperature for a specified period until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched with an appropriate reagent (e.g., saturated aqueous ammonium chloride solution).

-

The product, (4R,6R)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Part 3: Oxidation of the Sulfide to a Sulfone

The sulfide in the thiopyran ring is oxidized to a sulfone. This transformation is crucial for the final compound's activity and is typically achieved using a strong oxidizing agent.

Experimental Protocol: Oxidation

-

The (4R,6R)-alcohol is dissolved in a suitable solvent, such as ethyl acetate.

-

An oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, is added to the solution.[4]

-

The reaction is stirred until the oxidation is complete (monitored by TLC).

-

The resulting product, (4R,6R)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide, is then isolated and purified.

Part 4: Activation of the Hydroxyl Group and Nucleophilic Substitution

The hydroxyl group at the 4-position is a poor leaving group and must be activated for the subsequent nucleophilic substitution. This is typically achieved by converting it into a mesylate or tosylate. The activated intermediate then undergoes an SN2 reaction with ethylamine. This step is another critical point for stereochemical control, as the SN2 mechanism proceeds with an inversion of configuration at the 4-position. However, to obtain the final (4R,6R) configuration in ent-dorzolamide, the preceding alcohol intermediate must have the (4S,6R) configuration. This implies that the initial reduction of the ketone should yield the trans-alcohol.

Alternatively, and more commonly for the synthesis of (4S,6S)-dorzolamide, a Ritter reaction is employed which proceeds with retention of configuration.[5][6] For the synthesis of ent-dorzolamide, a similar retention mechanism would require the (4R,6R)-alcohol.

For the purpose of this guide, we will proceed with the SN2 inversion pathway, which requires the (4S,6R)-alcohol as the starting material for this step. This highlights the importance of the initial stereoselective reduction. Assuming the desired (4S,6R)-alcohol is obtained, the subsequent steps are as follows:

Experimental Protocol: Mesylation and Amination

-

Mesylation: (4S,6R)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide is dissolved in a suitable solvent like dichloromethane and cooled. Methanesulfonyl chloride is added, followed by a base such as triethylamine.[7] The reaction mixture is stirred until completion.

-

Amination: The resulting mesylate is then reacted with ethylamine in a suitable solvent. The nucleophilic attack of ethylamine on the carbon bearing the mesylate group proceeds with inversion of configuration, yielding the (4R,6R)-ethylamino compound.

Part 5: Sulfonamide Formation and Final Salt Preparation

The final steps involve the introduction of the sulfonamide group at the 2-position of the thiophene ring and the formation of the hydrochloride salt.

Experimental Protocol: Sulfonylation and Salt Formation

-

Sulfonylation: The (4R,6R)-ethylamino intermediate is treated with chlorosulfonic acid or fuming sulfuric acid, followed by a chlorinating agent like thionyl chloride, to introduce a sulfonyl chloride group.[5] This is then reacted with ammonia to form the sulfonamide.

-

Salt Formation: The resulting ent-dorzolamide free base, (4R,6R)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is dissolved in a suitable solvent like ethyl acetate. Hydrochloric acid (e.g., as a solution in ethanol or isopropanol) is then added to precipitate the hydrochloride salt.[8] The solid this compound is then collected by filtration and dried.

Quantitative Data Summary

The following table summarizes representative yields for key steps in a dorzolamide synthesis, which can be expected to be similar for the enantiomeric route.

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| Cyclization | Appropriate acyclic precursor | (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one | Polyphosphoric acid | 40-60 (optimized)[3] |

| Reduction | Chiral Ketone | Diastereomeric Alcohol | L-Selectride® or similar | >90 |

| Oxidation | Sulfide Alcohol | Sulfone Alcohol | H₂O₂ / Na₂WO₄ | ~87[7] |

| Activation & Amination | Sulfone Alcohol | Ethylamino Intermediate | MsCl, Et₃N; Ethylamine | 70-80 (for amination)[8] |

| Salt Formation | ent-Dorzolamide Base | ent-Dorzolamide HCl | HCl | >95[7] |

Synthesis of the Therapeutically Active (4S,6S)-Dorzolamide Hydrochloride

For comparative purposes and to provide a complete picture, the synthesis of the active enantiomer, (4S,6S)-dorzolamide hydrochloride, follows an analogous pathway but starts with the opposite enantiomer of the key precursor, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one.[7]

Figure 2: Core synthesis pathway for (4S,6S)-Dorzolamide Hydrochloride.

The key difference lies in the stereochemistry of the starting material, which dictates the absolute configuration of the final product. The reaction conditions and reagents for each step are generally applicable to both enantiomeric pathways.

Conclusion

The synthesis of this compound is a challenging yet achievable process that relies on the principles of asymmetric synthesis and stereochemical control. The key to a successful synthesis lies in the use of an enantiomerically pure starting material, such as (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, and the careful execution of stereocontrolled reactions, particularly the reduction of the ketone and the nucleophilic substitution to introduce the ethylamino group. This guide provides a comprehensive framework for researchers and drug development professionals to understand and approach the synthesis of this important enantiomer for research and analytical purposes.

References

- BenchChem. (2025). The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide. BenchChem.

- Shamsipur, M., Heydari, R., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography.

- Nagarajan, P., et al. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). Der Pharma Chemica, 7(1), 68-76.

- Martinelli, A., Volpicelli, R., Verzini, M., Cotarca, L., Maini, L., Pengo, P., & Pasquato, L. (2023).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride. BenchChem.

- Blacklock, T. J., et al. (1993). An Enantioselective Synthesis of the Topically-Active Carbonic Anhydrase Inhibitor MK-0507: 5,6-Dihydro-(S)-4- (ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Hydrochloride. The Journal of Organic Chemistry, 58(7), 1672–1679.

- Hussain, S. S., & Singh, P. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research.

- Blacklock, T. J., & Sohar, P. (1994). Enantioselective synthesis of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide and related compounds. U.S. Patent No. 5,688,968. Washington, DC: U.S.

- Alcon, M., et al. (2009). Process for obtaining 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide and its enantiomers, and applications thereof.

- Blacklock, T. J., & Shinkai, I. (1994). Enantioselective synthesis of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide and related compounds.

- Kovacs, L., et al. (2006). Method of making dorzolamide hydrochloride. U.S.

-

PubChem. (n.d.). (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one. National Center for Biotechnology Information. Retrieved from [Link]

- Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)

- Google Patents. (2006). Method of making dorzolamide hydrochloride.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jopcr.com [jopcr.com]

- 4. EP2128161A1 - Process for obtaining 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide and its enantiomers, and applications thereof - Google Patents [patents.google.com]

- 5. WO1994021645A1 - ENANTIOSELECTIVE SYNTHESIS OF 5,6-DIHYDRO-(S)-4-(ETHYLAMINO)-(S)-6-METHYL-4H-THIENO[2,3-b]THIOPYRAN-2-SULFONAMIDE 7,7-DIOXIDE AND RELATED COMPOUNDS - Google Patents [patents.google.com]

- 6. US5688968A - Enantioselective synthesis of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno 2,3-B!thiopyran-2-sulfonamide 7,7-dioxide - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-one | C8H8OS2 | CID 21057025 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Carbonic Anhydrase Inhibition Profile of ent-Dorzolamide hydrochloride

Foreword: The Imperative of Stereochemistry in Carbonic Anhydrase Inhibition

In the landscape of rational drug design, few enzyme families illustrate the profound importance of stereochemistry as elegantly as the carbonic anhydrases (CAs). These ubiquitous zinc metalloenzymes are master regulators of pH and fluid balance, making them critical targets for therapeutic intervention in conditions ranging from glaucoma to epilepsy and cancer. Dorzolamide, a cornerstone in glaucoma therapy, is a testament to the success of targeting these enzymes. However, the story of Dorzolamide's efficacy is intrinsically linked to its specific three-dimensional architecture. This guide moves beyond a simple characterization of the active drug to explore the inhibition profile of its mirror image, ent-Dorzolamide hydrochloride. While direct inhibitory data for this enantiomer is notably scarce in public literature—a significant finding in itself—this guide will provide a deep, mechanistic exploration of why such a profound difference in activity is not only expected but structurally mandated. By dissecting the precise molecular interactions that govern potent inhibition, we offer researchers and drug developers a foundational understanding of the stereochemical selectivity of carbonic anhydrase, a critical consideration for the design of next-generation inhibitors.

Carbonic Anhydrase: A Ubiquitous and Vital Metalloenzyme

Carbonic anhydrases (CAs; EC 4.2.1.1) are a superfamily of enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, fifteen different alpha-CA isoforms have been identified, each with distinct tissue distribution and physiological roles, including respiration, pH homeostasis, electrolyte secretion, and biosynthetic processes.[3][4]

The active site of α-CAs is characterized by a conical cleft approximately 15 Å deep, at the bottom of which lies a catalytic zinc ion (Zn²⁺). This ion is coordinated by the imidazole rings of three conserved histidine residues and a water molecule, which, upon deprotonation to a hydroxide ion, acts as a potent nucleophile to attack the CO₂ substrate.[4] The precise architecture of this active site, shaped by conserved residues like Threonine-199 (Thr199) and Glutamate-106 (Glu106), creates a highly specific environment for substrate binding and catalysis.[4][5] This specificity also makes it an exquisitely tunable target for inhibitors.

The Enantiomers: (4S,6S)-Dorzolamide vs. (4R,6R)-ent-Dorzolamide

Dorzolamide hydrochloride, known chemically as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is the clinically approved and biologically active stereoisomer. Its enantiomer, the mirror image, is (4R,6R)-4-(ethylamino)-5,6-dihydro-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, referred to as ent-Dorzolamide.

While possessing identical chemical formulas and connectivity, their spatial arrangements are non-superimposable. This difference is paramount, as molecular recognition in biology is fundamentally a three-dimensional process. The efficacy of Dorzolamide stems from the precise orientation of its functional groups, which allows for optimal interaction with the chiral active site of carbonic anhydrase.

Mechanism of Potent Inhibition by (4S,6S)-Dorzolamide

The primary mechanism for inhibition of carbonic anhydrase by Dorzolamide and other sulfonamide-based drugs is through direct interaction with the catalytic zinc ion.[2][6] This interaction is multifaceted and highly dependent on the correct stereochemistry:

-

Zinc Coordination: The sulfonamide moiety (—SO₂NH₂) of Dorzolamide becomes deprotonated to its anionic form (—SO₂NH⁻). This negatively charged nitrogen atom then coordinates directly to the Zn²⁺ ion at the base of the active site, displacing the catalytically essential hydroxide ion and thereby halting the enzyme's function.[7]

-

Hydrogen Bonding Network: This primary binding event is powerfully reinforced by a network of hydrogen bonds. The nitrogen of the zinc-bound sulfonamide acts as a hydrogen bond donor to the hydroxyl group of the "gatekeeper" residue Thr199.[5][7] Concurrently, one of the sulfonamide oxygen atoms acts as a hydrogen bond acceptor for the backbone amide group of the very same Thr199 residue.[7]

This "molecular anchor," consisting of coordination to the zinc and a dual hydrogen-bonding interaction with Thr199, is responsible for the high affinity and potent inhibition exhibited by (4S,6S)-Dorzolamide.

Quantitative Inhibition Profile of (4S,6S)-Dorzolamide

(4S,6S)-Dorzolamide is a potent inhibitor, particularly of the CA-II isoform, which is abundant in the ciliary processes of the eye and is the primary target for lowering intraocular pressure. Its selectivity profile across various human carbonic anhydrase (hCA) isoforms has been well-characterized.

| Isoform | Inhibition Constant (Kᵢ) | Primary Function/Location |

| hCA I | ~117.1 µM (Low Affinity) | Red Blood Cells |

| hCA II | ~1.9 nM - 8 nM (High Affinity) | Eye, Red Blood Cells, Brain |

| hCA IV | ~31 nM (High Affinity) | Eye, Kidney, Lung |

| (Data synthesized from multiple sources, including references[8] and InvivoChem product data. Note that exact values may vary based on assay conditions.) |

The high affinity for hCA II and hCA IV, both present in the eye, coupled with a significantly lower affinity for the abundant off-target hCA I in red blood cells, contributes to its favorable therapeutic window as a topical agent.

The Predicted Profile of ent-Dorzolamide: A Structural Hypothesis

While experimental data for ent-Dorzolamide is lacking, its inhibitory profile can be confidently predicted to be exceptionally poor based on a structural analysis of the CA-II active site.

The binding of the (4S,6S) isomer is not just about the sulfonamide anchor; it's about the entire molecule fitting snugly into the active site. The specific trans configuration of the ethylamino group at position C4 and the methyl group at C6 orients these substituents away from the core binding region, allowing the sulfonamide head to achieve its ideal geometry for zinc coordination and hydrogen bonding.

In the case of (4R,6R)-ent-Dorzolamide, the stereochemistry is inverted. This would force the ethylamino "tail" into a different spatial orientation. This new orientation would almost certainly result in a severe steric clash with the residues lining one side of the active site cavity, particularly the hydrophobic residues like Phenylalanine-131, Leucine-198, and Proline-202.[7] This steric hindrance would prevent the molecule from seating deep enough into the active site to allow the sulfonamide group to form the stable, tetrahedrally coordinated complex with the zinc ion and the critical hydrogen bonds with Thr199. Consequently, the binding affinity would be drastically reduced, leading to a much higher Kᵢ value and rendering it a significantly weaker inhibitor, if active at all.

Standardized Protocol for Determining Carbonic Anhydrase Inhibition

To experimentally validate the predicted weak activity of ent-Dorzolamide or to profile novel inhibitors, a standardized, self-validating protocol is essential. The following colorimetric assay, based on the esterase activity of carbonic anhydrase, is a robust and widely accepted method.

Assay Principle

Carbonic anhydrase exhibits esterase activity, hydrolyzing p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which absorbs light at 400-405 nm. An inhibitor will reduce the rate of this reaction in a concentration-dependent manner, allowing for the calculation of IC₅₀ values.

Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as 10 mM Tris-SO₄, pH 7.6.

-

Enzyme Solution: Reconstitute purified human carbonic anhydrase II (hCA II) in the assay buffer to a working concentration (e.g., 2-5 µg/mL). Keep on ice.

-

Substrate Solution: Prepare a stock of p-nitrophenyl acetate (pNPA) in a water-miscible organic solvent like acetonitrile. Dilute to a working concentration (e.g., 10 mM) in the assay buffer immediately before use.

-

Inhibitor Solutions: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO or water). Perform a serial dilution in the assay buffer to create a range of concentrations spanning the expected IC₅₀ (for unknown compounds, a wide range from 1 nM to 100 µM is recommended). Include a known standard inhibitor like Acetazolamide or (4S,6S)-Dorzolamide for assay validation.

-

-

Assay Execution (96-Well Plate Format):

-

Add assay buffer to all wells.

-

Add the appropriate volume of the serially diluted inhibitor (ent-Dorzolamide), standard inhibitor, or vehicle control (buffer/DMSO) to the respective wells.

-

To initiate the assay, add the CA enzyme solution to all wells except the "blank" wells.

-

Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow inhibitor-enzyme binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis and Validation:

-

For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

-

Trustworthiness Check: The IC₅₀ value obtained for the known standard inhibitor (Acetazolamide or Dorzolamide) must fall within the historically accepted range for the assay to be considered valid.

-

Conclusion: A Lesson in Stereospecificity

Any deviation from this specific (4S,6S) stereochemistry, as in ent-Dorzolamide, would disrupt this delicate fit, introducing steric clashes that prevent the formation of these essential high-energy interactions. Therefore, it can be concluded with high confidence that this compound is a significantly weaker inhibitor of carbonic anhydrase than its clinically active counterpart. This profound difference underscores a fundamental principle for researchers in medicinal chemistry: for chiral targets like carbonic anhydrase, stereochemistry is not a trivial detail but a primary determinant of biological activity.

References

-

Pinard, M. et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7210-7215. Available at: [Link]

-

ResearchGate. (n.d.). Zinc and carbonic anhydrase inhibitors-an update. Available at: [Link]

-

Maresca, A. et al. (2020). Drug interaction considerations in the therapeutic use of carbonic anhydrase inhibitors. Expert Opinion on Drug Metabolism & Toxicology, 16(10), 879-890. Available at: [Link]

-

Boriack-Sjodin, P. A. et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489. Available at: [Link]

-

Fisher, S. Z. et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 983-986. Available at: [Link]

-

Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 1-22. Available at: [Link]

-

Carbonic anhydrase II Inhibitors: Structural diversity, mechanisms and molecular docking insights. (2023). International Journal of Pharmaceutical Research and Development. Available at: [Link]

-

Mehrabi, M. et al. (2015). Spectroscopic and molecular modeling studies on binding of dorzolamide to bovine and human carbonic anhydrase II. International Journal of Biological Macromolecules, 80, 564-573. Available at: [Link]

-

Behravan, J. et al. (1993). Importance of the conserved active-site residues Tyr7, Glu106 and Thr199 for the catalytic function of human carbonic anhydrase II. European Journal of Biochemistry, 211(1-2), 347-353. Available at: [Link]

-

Fierke, C. A. et al. (1993). Structural and functional importance of a conserved hydrogen bond network in human carbonic anhydrase II. Biochemistry, 32(50), 13703-13711. Available at: [Link]

-

Sugrue, M. F. et al. (1994). Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro. Drug Metabolism and Disposition, 22(3), 377-382. Available at: [Link]

-

Nocentini, A. & Supuran, C. T. (2019). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 24(19), 3497. Available at: [Link]

-

McKenna, R. & Supuran, C. T. (2014). Crystallography and Its Impact on Carbonic Anhydrase Research. BioMed Research International, 2014, 608930. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of the conserved active-site residues Tyr7, Glu106 and Thr199 for the catalytic function of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Synthesis of ent-Dorzolamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used clinically for the management of glaucoma. Its therapeutic efficacy is critically dependent on its stereochemistry, with the (4S,6S)-isomer, Dorzolamide, being the active pharmaceutical ingredient. This guide focuses on the stereospecific synthesis of its enantiomer, ent-Dorzolamide, which possesses the (4R,6R) configuration. Understanding the synthesis of this specific enantiomer is crucial for stereochemical studies, impurity profiling, and the development of novel analogues. This document provides an in-depth exploration of a validated synthetic pathway, detailing the strategic considerations for establishing the requisite stereocenters, key chemical transformations, and detailed experimental protocols.

Introduction: The Significance of Stereochemistry in Dorzolamide

Dorzolamide hydrochloride, chemically named (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is a cornerstone in the topical treatment of glaucoma and ocular hypertension.[1] Its mechanism of action involves the potent inhibition of carbonic anhydrase II in the ciliary processes of the eye, which reduces the secretion of aqueous humor and consequently lowers intraocular pressure.[1]

The Dorzolamide molecule possesses two chiral centers at the C4 and C6 positions of the thienothiopyran ring system, giving rise to four possible stereoisomers. The therapeutic activity is almost exclusively associated with the (4S,6S)-trans-diastereomer.[2] Its enantiomer, (4R,6R)-Dorzolamide (ent-Dorzolamide), and the corresponding cis-diastereomers are considered impurities and lack significant pharmacological activity.[2] Therefore, the development of a synthetic route that provides precise control over these stereocenters is not merely an academic challenge but a practical necessity for producing a safe and effective drug.

This guide will dissect a common and effective stereospecific route to ent-Dorzolamide, which mirrors the synthesis of Dorzolamide but begins with a starting material of the opposite chirality. This approach underscores the principle of chiral pool synthesis, where an enantiomerically pure starting material dictates the stereochemical outcome of the final product.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of ent-Dorzolamide reveals a strategy centered on the sequential construction of the bicyclic thienothiopyran core, followed by the installation of the requisite functional groups. The primary challenge lies in establishing the correct absolute and relative stereochemistry at the C4 and C6 positions.

Caption: Retrosynthetic pathway for ent-Dorzolamide hydrochloride.

The core strategy involves these key transformations:

-

Chiral Pool Synthesis: The synthesis begins with a simple, commercially available chiral molecule, such as a derivative of (R)-3-hydroxybutyric acid, to set the stereochemistry at the C6 position.[3]

-

Cyclization: Construction of the thienothiopyran-4-one ring system.

-

Diastereoselective Reduction: A crucial step to establish the C4 hydroxyl group with the correct relative stereochemistry (cis to the C6 methyl group).

-

Stereochemical Inversion: Activation of the hydroxyl group followed by an SN2 reaction with ethylamine to invert the stereocenter at C4, thereby establishing the desired trans relationship between the ethylamino and methyl groups.

-

Functionalization and Salt Formation: Introduction of the sulfonamide group and final conversion to the hydrochloride salt.

Core Synthesis Pathway: Step-by-Step Elucidation

The forward synthesis provides a practical roadmap for laboratory execution. The pathway described is adapted from established syntheses of Dorzolamide, with the critical difference being the use of the opposite enantiomer of the starting material.[1]

Caption: Forward synthesis workflow for ent-Dorzolamide HCl.

Step 1: Synthesis of the Chiral Ketosulfone Intermediate

The synthesis typically begins with a chiral precursor like methyl (R)-3-hydroxybutyrate.[3] This material is first converted to a suitable derivative (e.g., a tosylate) and then reacted with a lithiated thiophene species. Subsequent hydrolysis and intramolecular Friedel-Crafts-type cyclization yield the chiral ketone, (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one.[3] The sulfur atom in the thiopyran ring is then oxidized to the corresponding sulfone using a potent oxidizing agent like hydrogen peroxide catalyzed by sodium tungstate.[4]

Step 2: Diastereoselective Reduction of the Ketone

This is one of the most critical stereochemistry-defining steps. The reduction of the ketone in the (R)-6-methyl-sulfone intermediate must selectively produce the cis-alcohol, (4S,6R)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide. This is typically achieved using a reducing agent that allows for substrate-controlled diastereoselectivity. The bulky sulfone group and the methyl group at C6 direct the hydride attack from the less hindered face of the carbonyl, leading predominantly to the desired cis-isomer.

Step 3: Activation of the Hydroxyl Group

The hydroxyl group is a poor leaving group and must be activated for the subsequent nucleophilic substitution. This is reliably achieved by converting the alcohol into a mesylate by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine.[1] This reaction proceeds with retention of configuration at the C4 center, yielding the (4S,6R)-mesylate intermediate.

Step 4: SN2 Amination and Stereochemical Inversion

The introduction of the ethylamino group is accomplished via a bimolecular nucleophilic substitution (SN2) reaction. The mesylate intermediate is treated with ethylamine, which acts as the nucleophile. According to the SN2 mechanism, the ethylamine attacks the carbon atom at C4 from the side opposite to the mesylate leaving group. This results in a complete inversion of stereochemistry at this center, transforming the (4S) configuration into the desired (4R) configuration. This step is what establishes the crucial trans stereochemical relationship in the final product.

Step 5: Sulfonylation and Hydrochloride Salt Formation

In the final stages, the sulfonamide group is introduced at the C2 position of the thiophene ring. This can be achieved by reacting the ethylamine adduct with fuming sulfuric acid, followed by treatment with thionyl chloride and then aqueous ammonia.[5] The resulting free base of ent-Dorzolamide is then dissolved in a suitable solvent like isopropanol or ethyl acetate and treated with hydrochloric acid to precipitate the final, stable hydrochloride salt.[6]

Quantitative Data and Experimental Protocols

For clarity, the yields and conditions for key transformations are summarized below. These are representative values and may be optimized.

| Step | Key Transformation | Reagents & Conditions | Typical Yield | Stereochemical Outcome |

| 1 | Oxidation | H₂O₂, Na₂WO₄, in Acetic Acid | >90% | Retention at C6 |

| 2 | Reduction | NaBH₄ / BF₃·Et₂O or LiAlH₄ | ~85-95% | Forms predominantly cis (4S,6R) alcohol |

| 3 | Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C | >95% | Retention at C4 |

| 4 | Amination | Ethylamine, in suitable solvent | ~70-80% | Inversion at C4 (SN2) to (4R,6R) |

| 5 | Salt Formation | HCl in Isopropanol/Ethyl Acetate | >95% | Final salt precipitation |

Detailed Protocol: Mesylation of (4S,6R)-Hydroxy Intermediate

This protocol details the activation of the hydroxyl group, a critical step preparing the molecule for stereochemical inversion.

Objective: To convert (4S,6R)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide to its corresponding mesylate with retention of configuration.

Materials:

-

(4S,6R)-Hydroxy intermediate (1.0 eq)

-

Dichloromethane (CH₂Cl₂, anhydrous, ~10 mL per gram of substrate)

-

Triethylamine (Et₃N, 1.5 eq, distilled)

-

Methanesulfonyl chloride (MsCl, 1.2 eq, distilled)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve the (4S,6R)-hydroxy intermediate in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add triethylamine dropwise to the stirred solution, ensuring the temperature remains below 5°C.

-

After the addition of triethylamine is complete, add methanesulfonyl chloride dropwise via a syringe. A white precipitate of triethylamine hydrochloride will form. Maintain the temperature at 0°C throughout the addition.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by slowly adding cold deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude mesylate intermediate. The product is often used in the next step without further purification.

Rationale: The use of a non-nucleophilic base (triethylamine) is crucial to prevent side reactions. The reaction is run at low temperatures to minimize the formation of elimination byproducts. The aqueous workup removes the triethylamine hydrochloride salt and any unreacted reagents.

Conclusion

The stereospecific synthesis of this compound is a well-defined process that hinges on a few key principles: starting with an enantiomerically pure precursor to set the C6 stereocenter, performing a diastereoselective reduction to establish the C4 hydroxyl group, and executing a clean SN2 reaction to invert the C4 center and install the ethylamino group. Each step must be carefully controlled to ensure high stereochemical purity in the final active pharmaceutical ingredient enantiomer. The methodologies described here provide a robust framework for researchers engaged in the synthesis of Dorzolamide analogues, impurity standards, and related pharmaceutical compounds.

References

-

Kovacs, L., et al. (2006). Method of making dorzolamide hydrochloride. U.S. Patent US20060155132. Available at:

-

Ci, X. (2008). Novel synthesizing method for dorzolamide HCL midbody. Chinese Patent CN101293890A. Available at: [7]

-

Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Available at: [Link][3]

-

Der Pharma Chemica. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S) - Dorzolamide. Available at: [Link][2]

-

Gotor, V., et al. (2015). Hydrolases in organic chemistry. Recent achievements in the synthesis of pharmaceuticals. Available at: [Link][8]

-

Spatola, A. F. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ResearchGate. Available at: [Link][9]

-

Reddy, B. M., et al. (2012). Process for preparing dorzolamide. U.S. Patent US8263787B2. Available at: [4]

-

Blacklock, T. J., et al. (1994). Enantioselective synthesis of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide and related compounds. WIPO Patent WO1994021645A1. Available at: [10]

-

European Patent Office. (2011). Process for the preparation of Dorzolamide Hydrochloride. Patent EP2128161A1. Available at: [5]

-

Teva Pharmaceutical Industries Ltd. (2012). Process for the preparation of dorzolamide hydrochloride. European Patent EP2128161B1. Available at: [Link][6]

-

National Center for Biotechnology Information. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. PubMed Central. Available at: [Link][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jopcr.com [jopcr.com]

- 4. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]

- 5. EP2128161A1 - Process for obtaining 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide and its enantiomers, and applications thereof - Google Patents [patents.google.com]

- 6. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]

- 7. CN101293890A - Novel synthesizing method for dorzolamide HCL midbody - Google Patents [patents.google.com]

- 8. digibuo.uniovi.es [digibuo.uniovi.es]

- 9. researchgate.net [researchgate.net]

- 10. WO1994021645A1 - ENANTIOSELECTIVE SYNTHESIS OF 5,6-DIHYDRO-(S)-4-(ETHYLAMINO)-(S)-6-METHYL-4H-THIENO[2,3-b]THIOPYRAN-2-SULFONAMIDE 7,7-DIOXIDE AND RELATED COMPOUNDS - Google Patents [patents.google.com]

- 11. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Stereochemical Imperative in Ocular Therapeutics

An In-Depth Technical Guide to the Chiral Separation of Dorzolamide Enantiomers

Dorzolamide hydrochloride stands as a critical agent in the management of elevated intraocular pressure, primarily in the treatment of glaucoma.[1][2] Its therapeutic action stems from the potent and specific inhibition of carbonic anhydrase II, an enzyme pivotal to the secretion of aqueous humor in the eye.[1][2] However, the efficacy of dorzolamide is not merely a function of its chemical formula but is intrinsically locked to its precise three-dimensional architecture. The molecule possesses two chiral centers, giving rise to four potential stereoisomers.[1] The pharmacologically active agent is exclusively the (4S,6S)-enantiomer.[1] Its mirror image, the (4R,6R)-enantiomer, is considered an impurity with negligible therapeutic activity.[1]

Consequently, the robust and accurate separation of these enantiomers is not a mere analytical exercise; it is a fundamental requirement for ensuring the safety, purity, and efficacy of the final drug product. This guide provides a comprehensive exploration of the core analytical techniques, underlying principles, and field-proven methodologies for achieving the chiral separation of dorzolamide enantiomers, designed for the practicing researcher and drug development professional.

Foundational Principles of Chiral Recognition

The separation of enantiomers hinges on the creation of a transient, diastereomeric interaction with a chiral selector. This is achieved by introducing a chiral environment, most commonly in the form of a Chiral Stationary Phase (CSP) in chromatography. The differing stability of the diastereomeric complexes formed between each enantiomer and the CSP leads to differential retention times, enabling separation.

The primary interactions governing this recognition include:

-

Hydrogen Bonding: Crucial for molecules like dorzolamide with hydrogen bond donors (amine, sulfonamide groups) and acceptors.

-

π-π Interactions: Involving aromatic or unsaturated moieties in the analyte and selector.

-

Steric Hindrance: The physical "fit" of the enantiomer into the chiral selector's three-dimensional structure.

-

Dipole-Dipole and Ionic Interactions: Electrostatic forces that contribute to the stability of the complex.

A successful separation is achieved when the sum of these interaction energies is sufficiently different for the two enantiomers.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separation

HPLC is the most widely documented and implemented technique for the enantioseparation of dorzolamide. Success is primarily dictated by the selection of the appropriate CSP and mobile phase. Two classes of CSPs have proven particularly effective: polysaccharide-based and protein-based phases.

Polysaccharide-Based Chiral Stationary Phases

CSPs derived from cellulose or amylose, particularly those with phenylcarbamate derivatives, are renowned for their broad enantioselectivity and are highly effective for dorzolamide.[3][4][5] These phases are typically used in normal-phase or polar-organic modes.

The chiral recognition mechanism on polysaccharide CSPs involves the analyte entering chiral grooves or cavities on the selector. The carbamate groups on the polysaccharide backbone provide critical sites for hydrogen bonding and dipole-dipole interactions, while the phenyl rings offer sites for π-π stacking. The fixed, helical structure of the polysaccharide creates the necessary steric environment to differentiate the enantiomers.

Caption: Chiral recognition mechanism on a polysaccharide CSP.

This protocol is synthesized from validated methods reported in the literature.[3][6][7][8] The core principle is the use of a non-polar primary solvent with an alcohol modifier and a basic additive to improve peak shape and resolution.

Step-by-Step Methodology:

-

Column Selection: Utilize a cellulose-based chiral column, such as a Chiralpak AD-H or AD-3 (amylose derivative), typically 250 mm x 4.6 mm, with a 3 or 5 µm particle size.[7][8]

-

Mobile Phase Preparation:

-

Prepare a mixture of n-hexane and an alcohol modifier (e.g., ethanol or 2-propanol). A common starting ratio is 80:20 (v/v) n-hexane:ethanol.[8] Another validated ratio is 50:50 (v/v) n-hexane:2-propanol.[3][6]

-

Incorporate a basic additive, such as diethylamine (DEA), at a concentration of 0.1%.[3][8] The DEA is critical as it interacts with residual silanol groups on the silica support and can improve the peak symmetry of basic analytes like dorzolamide.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.[6]

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Analysis and Optimization:

-

Inject the sample and record the chromatogram. The (4S,6S)-enantiomer is typically the second to elute.

-

Causality: If resolution is poor, systematically adjust the alcohol modifier percentage. Increasing the alcohol content generally decreases retention time but can impact enantioselectivity. The type of alcohol (ethanol vs. 2-propanol) can also significantly alter the separation.

-

| Parameter | Method 1 | Method 2 | Method 3 |

| Chiral Stationary Phase | Chiralpak AD-3 (3µm)[8] | Coated Cellulose Phenylcarbamate[3][6] | Chiralpak AD-H (5µm)[7] |

| Mobile Phase | n-Hexane:Ethanol:DEA (80:20:0.1 v/v/v)[8] | n-Hexane:2-Propanol:DEA (50:50:0.1 v/v/v)[3][6] | n-Hexane:Ethanol:DEA (84:16:0.02 v/v/v)[7] |

| Flow Rate | 1.0 mL/min (Optimized) | 1.0 mL/min[3] | 1.0 mL/min[7] |

| Temperature | 40°C[8] | Not specified | 30°C[7] |

| Detection Wavelength | Not specified | 254 nm[6] | 254 nm[7] |

| Resolution (Rs) | > 2.0[8] | Baseline separation achieved | Effective separation achieved[7] |

Protein-Based Chiral Stationary Phases

An alternative and powerful approach utilizes CSPs where a protein, such as α1-acid glycoprotein (AGP), is immobilized on a silica support.[4][10] These columns operate in reversed-phase mode, offering a different selectivity mechanism.

AGP is a complex glycoprotein with multiple chiral binding sites. Chiral recognition is a multi-modal process involving a combination of ionic, hydrophobic, and hydrogen-bonding interactions. For a basic compound like dorzolamide, protonation at the operating pH allows for strong ionic interactions with negatively charged amino acid residues on the protein, while other parts of the molecule engage in hydrophobic and polar interactions within the protein's binding pockets.

This protocol is based on a validated method using an AGP column.[10]

Step-by-Step Methodology:

-

Column Selection: Utilize a chiral-α1-acid glycoprotein (AGP) column, such as an EnantioPac, typically 150 x 4.0 mm, 5 µm.[10]

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer, such as an ammonium acetate buffer.[10]

-

Adjust the pH of the buffer carefully, as it is a critical parameter for retention and enantioselectivity on protein-based columns. A pH of 7.0 has been shown to be effective.[10]

-

Causality: The pH controls the ionization state of both the analyte and the acidic/basic residues on the protein CSP. Minor changes in pH can dramatically alter the electrostatic interactions and, therefore, the separation.

-

The mobile phase may also contain a small percentage of an organic modifier (e.g., 2-propanol) to adjust retention.

-

-

Chromatographic Conditions:

-

Flow Rate: Optimize for best resolution, often in the range of 0.7 - 1.0 mL/min.[4]

-

Column Temperature: Temperature is a critical parameter and should be controlled. Evaluate temperatures in the range of 20-40°C.

-

Detection: UV detector, wavelength not specified in the abstract but 254 nm is a reasonable starting point.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

-

Analysis and Optimization:

-

The influences of pH, buffer concentration, temperature, flow rate, and organic modifier type/concentration must be systematically evaluated to achieve optimal separation.[10] For example, increasing buffer concentration can sometimes enhance ionic interactions and improve selectivity.

-

Advanced and Alternative Techniques

While HPLC is dominant, other techniques offer potential advantages in speed, efficiency, or environmental impact.

Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, "greener" alternative to normal-phase HPLC.[11] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[11]

-

Principle: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[12] A polar organic modifier, typically an alcohol like methanol or ethanol, is added to the CO2 to modulate analyte retention and interaction with the CSP.

-

Typical Conditions: A mobile phase of CO2 with 5-40% methanol on a Chiralpak column can provide excellent resolution in a fraction of the time required for HPLC.[11] SFC is often the preferred technique for high-throughput screening and preparative-scale purification due to its speed and efficiency.[5][11]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique particularly suited for charged, polar molecules.[13]

-

Principle: In CE, enantiomers are separated not by a stationary phase but by adding a chiral selector to the background electrolyte (BGE).[13] The enantiomers form transient diastereomeric complexes with the selector, and these complexes have different effective mobilities in the electric field, leading to separation.[13]

-

Application for Dorzolamide:

-

A low-pH buffer (e.g., phosphate buffer) would ensure dorzolamide is cationic.

-

A chiral selector, such as a negatively charged cyclodextrin (e.g., sulfated-β-cyclodextrin), would be added to the BGE.

-

The cationic enantiomers would interact differently with the anionic cyclodextrin, resulting in different migration times. The high efficiency of CE can often resolve enantiomers with very small mobility differences.[13]

-

Caption: Principle of chiral separation by Capillary Electrophoresis (CE).

Method Validation: Ensuring Trustworthiness

A developed chiral separation method is incomplete without rigorous validation to ensure it is fit for its intended purpose (e.g., quantifying the (4R,6R)-enantiomer as an impurity). Validation should be performed according to ICH guidelines.

Caption: General workflow for chiral method development and validation.

Key validation parameters, with typical results found in the literature for dorzolamide, are summarized below.

| Validation Parameter | Definition | Typical Performance for Dorzolamide Methods |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Calibration curves constructed from 0.2 to 5 µg/mL for the (4R,6R)-enantiomer.[10] |

| Accuracy | The closeness of test results to the true value. | Recoveries typically between 95.5% and 102.5%.[3] |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) is less than 2%.[10] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | (4R,6R)-enantiomer: 0.05 - 0.15 µg/mL.[8][10] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | (4R,6R)-enantiomer: 0.2 - 0.5 µg/mL.[8][10] |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Baseline resolution (Rs > 2.0) between enantiomers and from other potential impurities.[8] |

Conclusion and Future Outlook

The chiral separation of dorzolamide enantiomers is a well-established process, with HPLC on polysaccharide-based CSPs under normal-phase conditions representing the most robust and widely published approach. Protein-based columns offer a viable reversed-phase alternative with a distinct selectivity mechanism. For laboratories seeking to enhance throughput and reduce environmental impact, transitioning these separations to SFC platforms is a logical and highly effective strategy. As regulatory demands for enantiomeric purity remain stringent, the continued application and refinement of these chiral separation techniques are essential to guaranteeing the quality and safety of this vital ophthalmic medication.

References

-

Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science, 33(15), 2328-33. [Link]

-

Shamsipur, M., Abdollahpour, A., & Heydari, R. (2011). DEVELOPMENT AND VALIDATION OF A NEW HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR ENANTIOSEPARATION OF DORZOLAMIDE HYDROCHLORIDE ON A COATED CELLULOSE PHENYLCARBAMATE CHIRAL STATIONARY PHASE. Instrumentation Science & Technology, 39(5), 449-460. [Link]

-

Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Semantic Scholar. [Link]

-

Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. ResearchGate. [Link]

- Wang, Y. (2015). Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.

-

Shamsipur, M., Abdollahpour, A., & Heydari, R. (2011). Development and validation of a new high performance liquid chromatographic method for enantioseparation of dorzolamide hydrochloride on a coated cellulose phenylcarbamate chiral stationary phase. ResearchGate. [Link]

- Wang, Y. (2017). A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.

-

Forgách, L., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]

-

National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem Compound Database. [Link]

-

Vele, V. T., et al. (n.d.). ENANTIOMERIC SEPARATION OF DORZOLAMIDE HYDROCHLORIDE BY A CHIRAL LIQUID CHROMATOGRAPHIC METHOD. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

-

PharmaCompass. (n.d.). Dorzolamide. PharmaCompass. [Link]

-

Wikipedia. (n.d.). Dorzolamide. Wikipedia. [Link]

-

Subramanian, G. (2007). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Pharma Times, 39(1), 19-23. [Link]

-

Okamoto, Y., & Ikai, T. (2008). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

-

Delahaye, S., et al. (2014). Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases. Journal of Chromatography A, 1363, 239-248. [Link]

-

Sänger – van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Pharma Focus Asia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer - Google Patents [patents.google.com]

- 8. ejbps.com [ejbps.com]

- 9. CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]

- 10. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographytoday.com [chromatographytoday.com]

An In-depth Technical Guide to the Solubility and Stability of ent-Dorzolamide Hydrochloride for Ophthalmic Formulation Development

Executive Summary

This guide provides a comprehensive technical overview of the critical preformulation parameters for ent-Dorzolamide Hydrochloride, the enantiomer of the widely used carbonic anhydrase inhibitor, Dorzolamide. As the development of stereochemically pure drugs becomes increasingly important, a thorough understanding of the physicochemical properties of individual enantiomers is paramount. This document details the scientific rationale and methodologies for conducting solubility and stability studies essential for the development of a safe, effective, and stable ophthalmic formulation. We will explore equilibrium solubility determination, the development of a stability-indicating analytical method, and protocols for forced degradation studies, all grounded in international regulatory standards. The insights and data presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate the complexities of ophthalmic drug formulation.

Introduction

The Role of Dorzolamide in Glaucoma Treatment

Dorzolamide hydrochloride is a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme found in the ciliary processes of the eye.[1] By inhibiting this enzyme, dorzolamide reduces the secretion of aqueous humor, which in turn lowers intraocular pressure (IOP).[1][2] Elevated IOP is a primary risk factor in the pathogenesis of glaucoma, a progressive optic neuropathy that can lead to irreversible vision loss.[3][4] Topical ophthalmic solutions of dorzolamide, such as the commercially available TRUSOPT®, are a mainstay in the management of open-angle glaucoma and ocular hypertension.[1][5]

The Stereochemical Significance: ent-Dorzolamide vs. Dorzolamide

Dorzolamide possesses two chiral centers, leading to the existence of different stereoisomers. The marketed drug is the (4S, 6S) isomer.[6] Its enantiomer, (ent-Dorzolamide), has the opposite (4R, 6R) configuration. While enantiomers share identical physical properties like melting point and solubility in achiral environments, their interaction with chiral biological systems (such as enzymes and receptors) can differ significantly. Although dorzolamide's primary mechanism of action is well-understood, characterizing its enantiomer is a critical step in ensuring drug purity, understanding the complete pharmacological profile, and meeting stringent regulatory requirements for stereoisomeric drugs. This guide focuses specifically on the preformulation studies for this compound.

A note on available data: Publicly available data specifically for this compound is limited. Therefore, this guide will leverage established data for Dorzolamide hydrochloride as a proxy for physicochemical properties like solubility and melting point, as these are identical for enantiomers. However, all protocols are designed to be applied directly to the study of this compound.

Rationale for Preformulation Studies

Solubility and stability are the bedrock of successful formulation development.

-

Solubility directly influences the bioavailability of the drug. For an ophthalmic solution, the active pharmaceutical ingredient (API) must be soluble at a sufficient concentration in a physiologically compatible vehicle to ensure therapeutic efficacy.[7] The pH of the formulation is a critical factor, as it affects both the solubility of the API and the comfort and safety of the ophthalmic solution.[4]

-

Stability studies provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8] These studies are essential for identifying degradation pathways, determining the intrinsic stability of the molecule, and establishing a shelf-life and recommended storage conditions.[8] Forced degradation studies, a key component of this process, help in developing and validating stability-indicating analytical methods.[9][10]

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is the first step in any preformulation campaign.

-

Chemical Name: (4R,6R)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride

-

Specific Rotation: The specific rotation for the marketed (4S, 6S)-Dorzolamide HCl is approximately -17° (C=1, water).[1][2][3] The enantiomer, ent-Dorzolamide HCl, would be expected to have an equal but opposite rotation of approximately +17°.

Solubility Profile Analysis

The objective of this phase is to determine the aqueous and solvent solubility of this compound, with a particular focus on the pH-solubility profile, which is critical for developing a viable ophthalmic solution.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining equilibrium solubility.[7]

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound powder

-

Solvents: Purified Water, Methanol, Ethanol, Phosphate Buffered Saline (PBS, pH 7.4)

-

Various pH buffers (e.g., citrate, phosphate) ranging from pH 4.0 to 7.5

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker/incubator (set to 25°C ± 0.5°C)

-

Analytical balance

-

Syringe filters (0.45 µm, chemically compatible, e.g., PTFE or PVDF)

-

Validated HPLC system with UV detector

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent/buffer. "Excess" means that a visible amount of undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in the orbital shaker set at a constant temperature (e.g., 25°C). Agitate for a predetermined period (e.g., 48-72 hours) sufficient to reach equilibrium. A preliminary time-point experiment can confirm the time required to reach a plateau in concentration.

-

Sample Collection & Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow solids to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles. Discard the first portion of the filtrate to avoid adsorptive loss.

-

Analysis: Accurately dilute the clear filtrate with the mobile phase of the HPLC method to a concentration within the validated calibration curve range. Analyze the sample using the HPLC method to determine the drug concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility, typically expressed in mg/mL.[7]

pH-Solubility Profile

The pH of an ophthalmic solution is a critical quality attribute, typically targeted between 5.5 and 6.5 for patient comfort and stability. The commercial formulation of Dorzolamide HCl has a pH of approximately 5.6.[1][4]

Data Presentation: Solubility of Dorzolamide Hydrochloride

Data for Dorzolamide hydrochloride is used as a proxy for this compound.

| Solvent | Solubility Description | Quantitative Value (mg/mL) | Reference |

| Water | Soluble | ~12.5 | [7] |

| Methanol | Slightly Soluble | - | [1][3][11] |

| Ethanol | Slightly Soluble | - | [1][3][11] |

| Anhydrous Ethanol | Very Slightly Soluble | - | [11] |

| Dimethyl Sulfoxide (DMSO) | Soluble (with sonication) | 100 | [7] |

| Phosphate Buffered Saline (PBS) | Soluble | ~11 | [7] |

Logical Workflow for pH-Solubility Profiling

Caption: Workflow for determining the pH-solubility profile.

Stability-Indicating Method (SIM) Development

A validated stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance over time. Its key feature is specificity: the ability to accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.

Experimental Protocol: HPLC-UV Method Development and Validation

The development of a SIM is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1).[12][13][14]

Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Starting Point): Based on published methods for Dorzolamide HCl, a good starting point would be:[9][15]

-

Column: C18, 100 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Isocratic mixture of Methanol and a buffer (e.g., 0.02M Octane Sulphonic acid, pH adjusted to 3.2) in a 50:50 (v/v) ratio.[9] Gradient elution may be necessary to resolve all degradants.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Validation Parameters (as per ICH Q2(R1)): [12][16]

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated using forced degradation samples, where the main drug peak should be resolved from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are used to create a calibration curve, and the correlation coefficient (r²) should be >0.999.

-

Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, spiking a placebo with known amounts of the API at different levels (e.g., 80%, 100%, 120%).

-

Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:

-

Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

-

Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.

-

Reproducibility: Precision between different laboratories (not typically required for this stage).

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying likely degradation products, understanding the degradation pathways, and demonstrating the specificity of the SIM.[10] The studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[10]

Experimental Workflow for Forced Degradation

Caption: Overview of the forced degradation study workflow.

Experimental Protocols for Stress Conditions